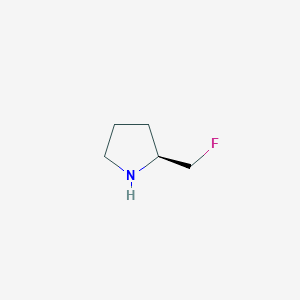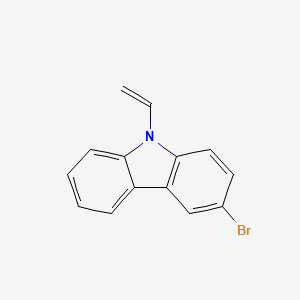
Tin indium oxide
概要
説明
Tin indium oxide (ITO) is an inorganic compound composed of tin, indium, and oxygen atoms. It is widely used in the electronics industry due to its unique properties, including its high electrical conductivity and optical transparency. ITO is also used in a variety of scientific and medical applications, such as in the development of thin-film transistors, sensors, and solar cells.
科学的研究の応用
Transparent Coatings and Electrodes
- Solar Energy Cells : ITO is utilized as transparent coatings and electrodes, beneficial due to its low resistivity and high transmission in the visible spectrum (O’Dwyer et al., 2009).
- Flat-panel Displays and Antireflection Coatings : Leveraged for its strong absorption at ultraviolet wavelengths and high reflectivity in the far-infrared (O’Dwyer et al., 2009).
- Radiation Protection : ITO's properties make it suitable for applications in radiation protection.
Energy Applications
- Silicon Solar Cells : ITO films have been used in the fabrication of efficient silicon monocrystalline solar cells and modules due to their conductive and transparent properties (Malik & Hidalga-W, 2010).
- Lithium-ion Battery Materials : ITO's electrical properties are advantageous in the development of battery materials.
Nanotechnology and Material Science
- Nanowire Growth : Indium tin oxide nanowires show optimum electronic and photonic properties for light-emitting devices (O’Dwyer et al., 2009).
- Pulsed Laser Ablation : Research on the transient species produced in the nano and femtosecond regimes of ITO laser ablation provides insights into plasma expansion and surface reactions (Bonis et al., 2006).
- Optical Extinction and Surface Plasmon Resonance : ITO is used for its properties in the field of surface plasmon resonance and manipulation of electric fields (Kang et al., 2016).
Electronics and Optoelectronics
- Transparent Electrodes in Flat Panel Displays : ITO's transparent conductive properties are crucial for display technologies (Asikainen et al., 1995).
- Electrochromic Windows and Photovoltaic Devices : Its use in electrochromic windows and photovoltaic devices showcases its versatility (Asikainen et al., 1995).
- Dye-Sensitized Solar Cells : ITO's semiconductor properties have been utilized in p-type dye-sensitized solar cells (Yu et al., 2016).
Environmental and Recycling Aspects
- Recovery and Reuse : Techniques like electrolysis have been explored for recycling and reusing spent ITO targets, highlighting its environmental sustainability (Su et al., 2022).
- Bioleaching : Research into biohydrometallurgical methods for the recovery of indium and tin from LCD panels of spent mobile phones is an emerging field (Willner et al., 2018).
Flexible Electronics
- Fabrication of Flexible ITO : Advances in liquid metal printing techniques have enabled the synthesis of flexible two-dimensional ITO, beneficial for applications like touch screens and smart windows (Datta et al., 2020).
Wettability and Microfluidics
- Control of Wettability Properties : ITO films have been studied for their controllable wetting properties, useful in sensors and microfluidic circuits (Persano et al., 2012).
作用機序
Target of Action
Tin Indium Oxide (ITO), also known as New Pro Coat EC-L, is a ternary composition of indium, tin, and oxygen in varying proportions . Its primary targets are surfaces that require a combination of electrical conductivity and optical transparency . This includes applications in flat-panel displays, smart windows, polymer-based electronics, thin film photovoltaics, and more .
Mode of Action
ITO interacts with its targets by forming a thin, transparent, and conductive layer . It is typically deposited on surfaces by physical vapor deposition . The material is a n-type semiconductor with a large bandgap of around 4 eV . It has a low electrical resistivity of 10^−4 Ω·cm, and a thin film can have an optical transmittance of greater than 80% .
Biochemical Pathways
It has been found to stimulate macrophages to release interleukin-1β, which can induce epithelial-mesenchymal transition in human alveolar epithelial cells .
Pharmacokinetics
It is known that ito is insoluble in water , which would limit its bioavailability if ingested or inhaled.
Result of Action
The result of ITO’s action is the creation of a surface that is both electrically conductive and optically transparent . This unique combination of properties is utilized in various applications such as touch-screen devices, flat-panel displays, and solar panels .
Action Environment
The action of ITO is influenced by environmental factors such as temperature and humidity. For instance, the work function of ITO changes with exposure to air under dry atmosphere and at various temperatures . Humidity has no influence on the work function recovery . The solubility of ITO in simulated lung and gastric fluids suggests potential pathways for metals to be introduced into the bloodstream .
Safety and Hazards
将来の方向性
The optoelectronic properties of ITO can be modulated by engineering their defects . Reactive laser annealing (ReLA) has been used to enhance the carrier mobility and finely tune the carrier concentration without significantly affecting the crystal structure . This suggests that one can selectively engineer the optoelectronic properties of ITO, promising an alternative to the exploration of new materials for optoelectronic and photonic applications .
生化学分析
Biochemical Properties
It has been found that Tin Indium Oxide nanoparticles can interact with biological systems . For instance, they can be taken up by cells and induce oxidative stress and DNA damage .
Cellular Effects
This compound nanoparticles have been shown to have effects on human lung adenocarcinoma A549 cells . The nanoparticles were observed to increase the intracellular level of reactive oxygen species and the expression of the heme oxygenase 1 gene . Furthermore, these nanoparticles were found to induce DNA damage in these cells .
Molecular Mechanism
It has been suggested that the nanoparticles may exert their effects through the generation of reactive oxygen species . This could potentially lead to oxidative stress, which can cause damage to cellular components, including DNA .
Temporal Effects in Laboratory Settings
It has been reported that the optical transmission of this compound films can be improved with increasing ion doses . This suggests that the properties of this compound can change over time under certain conditions.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. A study has reported that exposure to this compound can lead to pulmonary effects in rodents . The severity of these effects was found to increase with the dosage of this compound .
Metabolic Pathways
This compound does not typically participate in metabolic pathways as it is an inorganic compound. It has been suggested that this compound nanoparticles can interact with biological systems and potentially influence cellular processes .
Transport and Distribution
It has been observed that this compound nanoparticles can be taken up by cells . This suggests that these nanoparticles can be transported and distributed within cells.
Subcellular Localization
It has been observed that this compound nanoparticles can be taken up by cells . This suggests that these nanoparticles may be localized within certain subcellular compartments.
特性
InChI |
InChI=1S/In.H2O.Sn/h;1H2; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNHPUHPBOKKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[In].[Sn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2InOSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50926-11-9 | |
| Record name | Indium tin oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050926119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethoxybenzo[D]isoxazol-6-OL](/img/structure/B3028973.png)
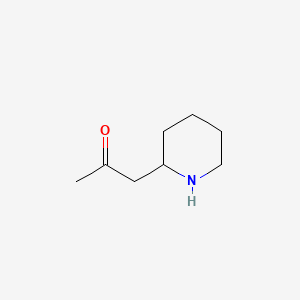
![[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B3028976.png)
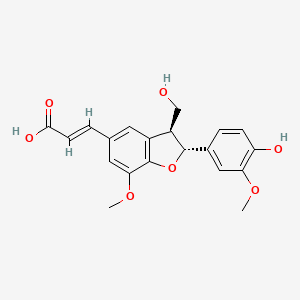

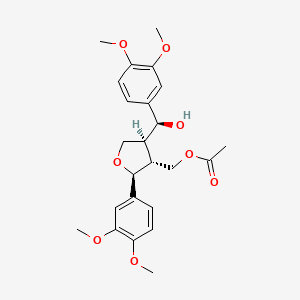
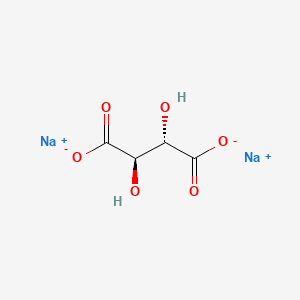
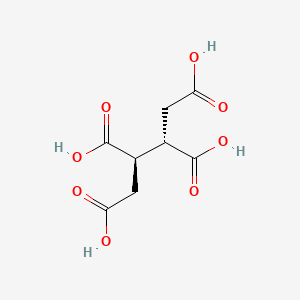
![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)


